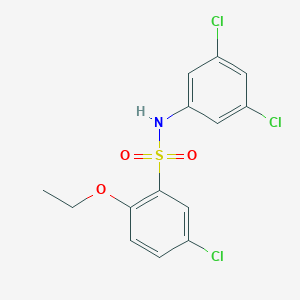
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and post-operative pain. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
作用機序
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of lipid compounds that are involved in inflammation. Additionally, diclofenac has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
実験室実験の利点と制限
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its well-established mechanism of action and therapeutic effects make it a reliable tool for studying inflammation and pain. However, there are also limitations to the use of diclofenac in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. Additionally, its effects may be influenced by the specific model or system being studied.
将来の方向性
There are several future directions for research on diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Further studies are needed to determine the mechanisms by which diclofenac inhibits the growth of cancer cells, as well as its potential use in combination with other cancer treatments. Another area of interest is the development of new formulations of diclofenac that may enhance its therapeutic effects or reduce its side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of diclofenac use in various patient populations.
合成法
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through several methods, including the condensation of 2-ethoxybenzoyl chloride with 3,5-dichloroaniline, followed by the reaction of the resulting product with sodium sulfite. Another common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the addition of 3,5-dichloroaniline and sodium sulfite.
科学的研究の応用
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-2-21-13-4-3-9(15)8-14(13)22(19,20)18-12-6-10(16)5-11(17)7-12/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBLCTZDRGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)
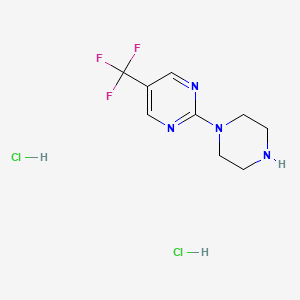

![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)
![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

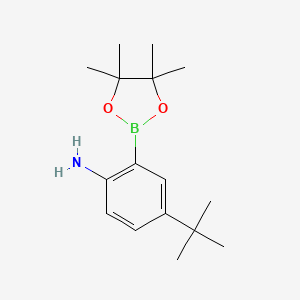
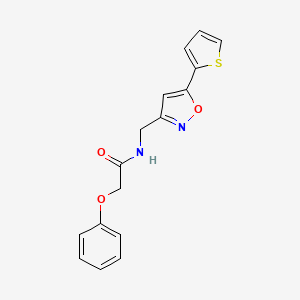
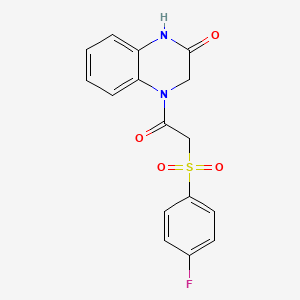
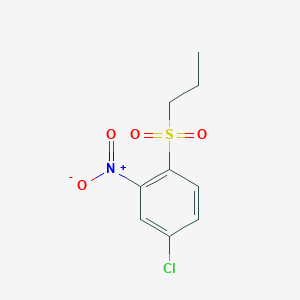
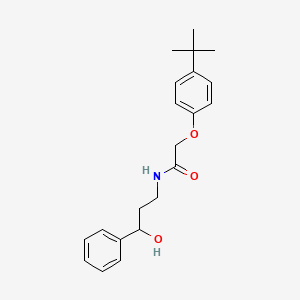

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)